

# characterization of 1,4-Diphenylbutane derivatives

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A Comparative Guide to the Characterization of 1,4-Diphenylbutane Derivatives

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and functional characteristics of **1,4-diphenylbutane** derivatives is crucial. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed protocols for their characterization.

# **Spectroscopic and Physicochemical Properties**

The characterization of **1,4-diphenylbutane** and its derivatives relies on a combination of spectroscopic techniques and physical property measurements. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are fundamental to elucidating their molecular structure.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy Data**

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The following table summarizes <sup>1</sup>H and <sup>13</sup>C NMR data for **1,4-diphenylbutane** and several of its derivatives.



Compound	Solvent	¹H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	Reference
1,4- Diphenylbutane	CDCl₃	7.29-7.17 (m, 10H, Ar-H), 2.65 (t, J=7.6 Hz, 4H, CH <sub>2</sub> -Ph), 1.70 (p, J=7.6 Hz, 4H, CH <sub>2</sub> -CH <sub>2</sub> )	142.3, 128.4, 128.3, 125.7, 35.8, 31.3	[1]
1,4- Diphenylbutane- 1,4-dione	CDCl₃	8.00–7.95 (m, 4H), 7.50–7.42 (m, 4H), 3.42 (s, 4H)	197.34, 139.71, 135.01, 129.56, 128.98, 32.49	[2]
1-(2- fluorophenyl)-4- phenylbutane- 1,4-dione	CDCl₃	8.03 (t, J = 7.5 Hz, 2H), 7.25 – 7.11 (m, 2H), 3.45 (s, 4H)	198.29, 136.67, 133.22, 128.63, 128.13, 121.47, 121.37, 121.22, 121.13, 118.32, 118.13, 118.05, 116.71, 116.50, 37.32, 37.24, 32.58, 32.56	[2]
1-(p-tolyl)-4- phenylbutane- 1,4-dione	CDCl₃	7.48 (t, J = 7.6 Hz, 2H), 7.28 (d, J = 8.0 Hz, 2H), 3.45 (s, 4H), 2.42 (s, 3H)	198.84, 198.35, 143.96, 136.83, 134.32, 133.15, 129.30, 128.61, 128.26, 128.15, 32.64, 32.50, 21.68	[2]
(1S,4S)-1,4- diphenylbutane- 1,4-diol	Not Specified	Not Specified	144.9, 128.3, 127.2, 125.8, 75.2, 35.8	[3][4]

# **Mass Spectrometry (MS) Data**



Mass spectrometry is used to determine the molecular weight and fragmentation patterns of molecules.[5] For **1,4-diphenylbutane**, the molecular ion (M<sup>+</sup>) peak is observed at a mass-to-charge ratio (m/z) of 210, which corresponds to its molecular weight.[5]

Compound	Molecular Formula	Molecular Weight ( g/mol )	Mass (Da)	Reference
1,4- Diphenylbutane	C16H18	210.31	210.140850574	[6]
1,4-Diphenyl-1,3- butadiene	C16H14	206.2824	Not Specified	[7]
1,1- Diphenylbutane- 1,4-diol	C16H18O2	242.31	242.130679813	[8]
1,4- Diphenylbutane- 1,4-dione	C16H14O2	238.27	Not Specified	
1,4- Diphenylbutane- 1,2,3,4-tetraone	C16H10O4	266.25	266.05790880	

# X-ray Crystallography Data

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Compound	Crystal System	Space Group	Key Geometric Parameters	Reference
1,4- Diphenylbutane- 1,4-dione	Orthorhombic	P21212	Dihedral angle between benzene rings: 72.28 (2)°	[9]



# **Biological Activity Comparison**

A comparative analysis of the biological activities of 1,4-diphenylbut-3-yn-2-one and its saturated analog, 1,4-diphenylbutan-2-one, highlights the impact of the  $\alpha,\beta$ -alkynic ketone moiety. This functional group, a potential Michael acceptor, is expected to significantly modulate the compound's bioactivity.[10]

Compound	Key Functional Group	Predicted Antimicrobial Activity	Rationale	Reference
1,4-Diphenylbut- 3-yn-2-one	α,β-alkynic ketone	Likely Active	Potential for Michael addition reactions with microbial biomolecules.	[10]
1,4- Diphenylbutan-2- one	Saturated ketone	Likely Inactive or Weakly Active	Lacks a reactive electrophilic center.	[10]

# **Experimental Protocols**

Detailed methodologies are essential for the reproducible characterization of **1,4-diphenylbutane** derivatives.

# Synthesis of 1,4-Diphenylbutane

A general procedure for the synthesis of **1,4-diphenylbutane** involves a nickel-catalyzed cross-coupling reaction.[11]

#### Materials:

- Aryl-halide (e.g., bromobenzene)
- Ir(dtbbpy)(ppy)2PF6
- NiCl<sub>2</sub>·glyme



- Acetonitrile (MeCN)
- N,N,N',N'-tetramethylethylenediamine (TMEDA)
- N,N-diisopropylethylamine (DIPEA)
- Ethylene

#### Procedure:

- To a 10 mL Schlenk flask equipped with a magnetic stirrer bar, add the aryl-halide (0.2 mmol, 1 equiv.), Ir(dtbbpy)(ppy)₂PF<sub>6</sub> (1.8 mg, 0.002 mmol, 1 mol %), and NiCl₂·glyme (4.4 mg, 0.02 mmol, 10 mol %) in MeCN (4.0 mL).
- Seal the flask and degas the mixture by vacuum evacuation and subsequent backfilling with ethylene three times.
- Add TMEDA (60 μL, 2 equiv.) and DIPEA (70 μL, 2 equiv.) to the mixture.
- Irradiate the mixture with a blue LED for 24 hours at 25°C under an ethylene balloon.
- Monitor the reaction progress by GC analysis.
- Upon completion, add water (30 mL) and extract the product with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography.

### **NMR Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz spectrometer.[2][12]

#### Procedure:

• Dissolve the sample in a deuterated solvent (e.g., CDCl<sub>3</sub>).



- Record <sup>1</sup>H NMR spectra, reporting chemical shifts in ppm relative to an internal standard (e.g., TMS at 0.0 ppm).
- Record <sup>13</sup>C NMR spectra, reporting chemical shifts in ppm relative to the solvent signal (e.g., CDCl<sub>3</sub> at 77.0 ppm).[2]
- For more complex derivatives, multidimensional NMR techniques like COSY, HSQC, and HMBC can be employed to establish connectivity.[5]

# **Mass Spectrometry**

Electron ionization (EI) mass spectrometry is commonly used for molecular weight determination and fragmentation analysis.[5]

#### Procedure:

- Introduce the sample into the mass spectrometer.
- Acquire the mass spectrum in El mode.
- Identify the molecular ion peak (M<sup>+</sup>) to determine the molecular weight.

# X-ray Crystallography

High-quality single crystals are required for X-ray diffraction analysis.

#### Procedure:

- Grow single crystals of the compound, for example, by slow evaporation of a saturated solution.[13]
- Mount a suitable crystal on a diffractometer.
- Collect diffraction data at a specific temperature (e.g., 298 K).[9]
- Solve and refine the crystal structure using appropriate software.

### **Cytotoxicity Testing: MTT Assay**



The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

#### Procedure:

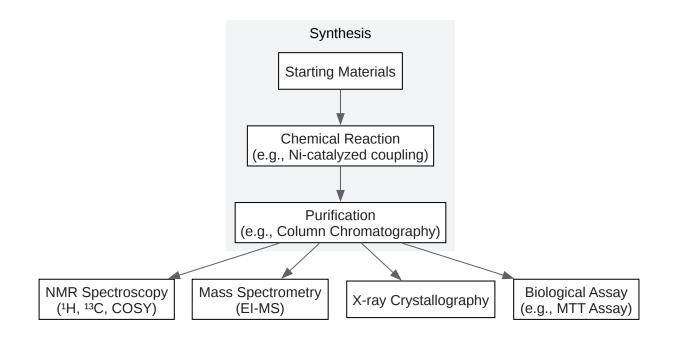
- Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control.
- Incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
- Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

### **Visualizations**

## **Experimental Workflow for Characterization**

The following diagram illustrates a typical workflow for the synthesis and characterization of **1,4-diphenylbutane** derivatives.





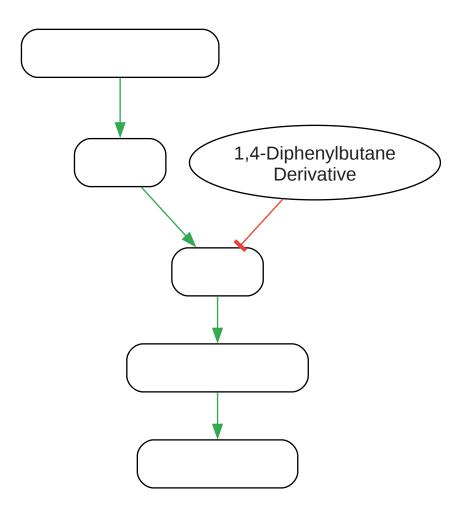
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Caption: Workflow for Synthesis and Characterization.

# **Hypothetical Signaling Pathway Inhibition**

This diagram depicts a hypothetical signaling pathway that could be inhibited by a **1,4-diphenylbutane** derivative.





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Caption: Hypothetical Kinase Inhibition Pathway.

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